molecular formula C15H13ClN6OS B2539104 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 880804-24-0

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No. B2539104
CAS RN: 880804-24-0
M. Wt: 360.82
InChI Key: KKEBNRKDCWPSCG-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide afforded 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide. This was followed by the reaction with chloroacetic acid, and then an acid-catalyzed esterification with methyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, given its complex structure and the presence of multiple functional groups. For instance, the amino group could participate in reactions such as acylation or alkylation .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been found to exhibit anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of N-Heterocycles

The compound can be used in the synthesis of N-heterocycles . A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Antiviral Activity

Compounds containing five-membered heteroaryl amines, which could potentially include STL452634, have shown relatively higher antiviral activity against Newcastle disease virus .

Anti-Cancer Agents

Derivatives of the compound have been discovered as novel anti-cancer agents targeting Nur77 .

Stereolithography Processes

While not directly related to STL452634, the term “STL” is also used in the context of Stereolithography (SLA), a form of 3D printing technology . This technology fabricates 3D objects by selectively solidifying the liquid resin through a photopolymerization reaction .

Climate Change Adaptation

Again, while not directly related to STL452634, the term “STI” (Science, Technology, and Innovation) is used in the context of climate change adaptation . The application of STI solutions plays a crucial role in increasing and enhancing participation in climate change adaptation .

Future Directions

Future research could focus on further elucidating the biological activities of this compound and related molecules. This could include studies on their potential as therapeutic agents, as well as investigations into their physical and chemical properties .

properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6OS/c16-10-4-3-5-11(8-10)19-13(23)9-24-15-21-20-14(22(15)17)12-6-1-2-7-18-12/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEBNRKDCWPSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

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